REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[C:4]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][C:22]3[CH:27]=[CH:26][N:25]=[C:24]4[NH:28][CH:29]=[CH:30][C:23]=34)=[C:17]([F:31])[CH:16]=2)[N:3]=1.S(=O)(=O)(O)O.[CH2:37](O)[CH3:38]>>[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:37][CH3:38])=[O:12])[CH:5]=[C:4]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][C:22]3[CH:27]=[CH:26][N:25]=[C:24]4[NH:28][CH:29]=[CH:30][C:23]=34)=[C:17]([F:31])[CH:16]=2)[N:3]=1
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Name
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4-(2-amino-6-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino}pyrimidin-4-yl)butyric acid
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Quantity
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396 mg
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Type
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reactant
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Smiles
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NC1=NC(=CC(=N1)CCCC(=O)O)NC1=CC(=C(C=C1)OC1=C2C(=NC=C1)NC=C2)F
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Name
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|
Quantity
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0.1 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated under RF for 20 hours
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Duration
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20 h
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Type
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CONCENTRATION
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Details
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The mixture is concentrated under reduced pressure, dichloromethane
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Type
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ADDITION
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Details
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a little methanol are added
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Type
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EXTRACTION
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Details
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the mixture is extracted with sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over sodium sulfate
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Type
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CUSTOM
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Details
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the solvent is removed under reduced pressure
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Name
|
|
Type
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product
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Smiles
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NC1=NC(=CC(=N1)CCCC(=O)OCC)NC1=CC(=C(C=C1)OC1=C2C(=NC=C1)NC=C2)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |